molecular formula C14H11FO2 B1532479 4-(3-Fluoro-4-methylphenyl)benzoic acid CAS No. 885964-38-5

4-(3-Fluoro-4-methylphenyl)benzoic acid

Cat. No. B1532479
M. Wt: 230.23 g/mol
InChI Key: AGILKOZQHXYYDS-UHFFFAOYSA-N
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Description

“4-(3-Fluoro-4-methylphenyl)benzoic acid” is a derivative of benzoic acid . It is a synthetic intermediate used in various chemical reactions .


Synthesis Analysis

The synthesis of “4-(3-Fluoro-4-methylphenyl)benzoic acid” involves several steps. In one study, a continuous flow microreactor system was developed to synthesize a similar compound, N-(3-Amino-4-methylphenyl)benzoic acid, and determine intrinsic reaction kinetics parameters . The reactions were carried out using commercially available acylation reagents, including benzoic anhydride .


Molecular Structure Analysis

The molecular structure of “4-(3-Fluoro-4-methylphenyl)benzoic acid” can be represented by the formula C14H11FO2 . The InChI code for this compound is 1S/C14H11FO2/c1-9-2-4-10(5-3-9)12-7-6-11(14(16)17)8-13(12)15/h2-8H,1H3,(H,16,17) .


Chemical Reactions Analysis

The chemical reactions involving “4-(3-Fluoro-4-methylphenyl)benzoic acid” are complex and can involve multiple steps . For example, in the synthesis of N-(3-Amino-4-methylphenyl)benzoic acid, the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride was performed .

Scientific Research Applications

Molecular Property Studies

Studies on substituted benzoic acids, including compounds similar to 4-(3-Fluoro-4-methylphenyl)benzoic acid, have focused on understanding their physicochemical properties using computational chemistry and NMR spectroscopy. These investigations help in elucidating the metabolism of such compounds, highlighting the importance of phase II glucuronidation or glycine conjugation reactions in their metabolism. The research provides insights into the key features of drug-metabolizing enzyme active sites, offering valuable information on benzoate metabolism mechanisms (Ghauri et al., 1992).

Environmental Transformations

Investigations using fluorinated analogues of phenols, including structures related to 4-(3-Fluoro-4-methylphenyl)benzoic acid, have been conducted to understand the anaerobic transformation of phenol to benzoate. These studies reveal the pathways involved in the environmental degradation of such compounds, contributing to our understanding of their fate in natural settings and potential impact on ecosystems (Genthner et al., 1989).

Chemical Synthesis and Reactions

Research on the synthesis and reactions of compounds structurally related to 4-(3-Fluoro-4-methylphenyl)benzoic acid has led to the development of new recyclable hypervalent iodine reagents. These reagents are used for vicinal halomethoxylation of unsaturated compounds, demonstrating the compound's utility in organic synthesis and the development of novel chemical methodologies (Yusubov et al., 2004).

Liquid Crystal Research

The synthesis and study of liquid crystals derived from benzoic acid compounds, including those similar to 4-(3-Fluoro-4-methylphenyl)benzoic acid, have expanded our knowledge of liquid crystal phases and their applications. This research investigates the thermal and phase behavior of these compounds, contributing to the development of advanced materials for display technologies and other applications (Fouzai et al., 2018).

Safety And Hazards

“4-(3-Fluoro-4-methylphenyl)benzoic acid” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye damage, and respiratory irritation .

properties

IUPAC Name

4-(3-fluoro-4-methylphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO2/c1-9-2-3-12(8-13(9)15)10-4-6-11(7-5-10)14(16)17/h2-8H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGILKOZQHXYYDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC=C(C=C2)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00680144
Record name 3'-Fluoro-4'-methyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00680144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Fluoro-4-methylphenyl)benzoic acid

CAS RN

885964-38-5
Record name 3'-Fluoro-4'-methyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00680144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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